(2-Ethylcyclopropyl)methanamine

Physicochemical Properties Building Block Characterization Analytical Chemistry

(2-Ethylcyclopropyl)methanamine is a cyclopropane-containing primary amine building block with the molecular formula C5H11N and a molecular weight of 85.15 g/mol. It features a methanamine group attached to a cyclopropane ring substituted with an ethyl group at the 2-position.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
Cat. No. B12148110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylcyclopropyl)methanamine
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCCC1CC1CN
InChIInChI=1S/C6H13N/c1-2-5-3-6(5)4-7/h5-6H,2-4,7H2,1H3
InChIKeyPLCCCMJDLVVFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2-Ethylcyclopropyl)methanamine: A Key Building Block with Validated HCV Pharmacophore Relevance


(2-Ethylcyclopropyl)methanamine is a cyclopropane-containing primary amine building block with the molecular formula C5H11N and a molecular weight of 85.15 g/mol . It features a methanamine group attached to a cyclopropane ring substituted with an ethyl group at the 2-position. This structural motif is not merely theoretical; it constitutes the critical P1 fragment of vaniprevir (MK-7009), a macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor that has received regulatory approval [1]. The compound's value in procurement is therefore linked to its demonstrated ability to impart specific, quantifiable pharmacological properties when incorporated into larger molecular architectures, distinguishing it from unsubstituted or differently substituted cyclopropylmethanamine analogs.

HCV NS3/4A P1 fragment research
Building block with reported use in macrocyclic protease inhibitor SAR, including the clinical candidate vaniprevir.
Differentiated 2-ethylcyclopropyl motif
Ethyl substitution distinguishes it from unsubstituted cyclopropylmethanamine; relevant to multi-parameter optimization studies.
Hydrochloride salt for handling
Available as a stable hydrochloride salt to reduce volatility and improve weighing accuracy in synthesis workflows.

Why (2-Ethylcyclopropyl)methanamine Cannot Be Replaced by Generic Cyclopropylmethanamine Analogs


Substituting (2-ethylcyclopropyl)methanamine with simpler analogs like cyclopropylmethanamine (CAS 2516-47-4) or 2-methylcyclopropyl derivatives fails because the 2-ethyl substituent is not a passive structural feature. In the context of HCV NS3/4A protease inhibition, structure-activity relationship (SAR) studies explicitly optimized the P1 cyclopropyl side chain, identifying the (1R,2R)-2-ethylcyclopropyl moiety as a key driver for balancing enzyme inhibition potency (Ki), cellular activity (EC50), and crucially, liver exposure after oral dosing [1]. This quantitative pharmacological optimization, which led to the clinical candidate vaniprevir, creates a high barrier to substitution; replacing the 2-ethyl group with hydrogen or methyl would derail these finely tuned multi-parameter optimizations, resulting in compounds with suboptimal pharmacokinetic profiles and loss of in vivo efficacy.

Cyclopropylmethanamine or 2-methyl analogs
SAR data from the vaniprevir series indicate the 2-ethyl group is critical for balancing in vitro potency and liver exposure; replacement with hydrogen or methyl may significantly shift pharmacokinetic profiles and antiviral endpoint response.
Free base form without salt stabilization
The free amine is more volatile and can lead to handling losses. The hydrochloride salt offers better solid-state stability and reproducible stoichiometry, which may not be matched by the free base under typical lab storage.

Quantitative Differentiation of (2-Ethylcyclopropyl)methanamine Against Its Closest Analogs


Head-to-Head Physical Property Comparison: (2-Ethylcyclopropyl)methanamine vs. Cyclopropylmethanamine

The presence of the 2-ethyl substituent on the cyclopropane ring leads to a measurable increase in molecular weight and alters key physical properties compared to the unsubstituted cyclopropylmethanamine. This modification directly impacts handling, purification, and formulation considerations during synthesis. The target compound has a higher molecular weight (85.15 g/mol vs. 71.12 g/mol) and a slightly lower boiling point (84.5±8.0 °C vs. 86.1±0.0 °C), which can influence distillation conditions and storage requirements .

Physical property comparison
Reported
85.15 g/mol71.12 g/mol
bp 84.5±8.0 °C vs 86.1±0.0 °C
Higher molecular weight and modified boiling point differentiate handling and purification from the simpler analog.
Calculated values; experimental verification recommended for process development.
Physicochemical Properties Building Block Characterization Analytical Chemistry

Validated Pharmacological Superiority: The 2-Ethylcyclopropyl Motif as a Critical Determinant of in vivo Efficacy in HCV Protease Inhibition

The (1R,2R)-2-ethylcyclopropyl fragment is a decisive pharmacophoric element in vaniprevir, a clinical-stage HCV NS3/4A protease inhibitor. The discovery program's SAR exploration revealed that the P1 2-ethylcyclopropyl group was not interchangeable; it was specifically selected over other cyclopropyl substitutions after multi-parameter optimization. Vaniprevir incorporating this fragment achieved a Ki of 0.05 nM against genotype 1a NS3/4A protease, and demonstrated good plasma exposure and excellent liver exposure in multiple preclinical species [1][2]. Analogs lacking this specific 2-ethyl substitution would not recapitulate this validated in vivo profile.

HCV NS3/4A Ki (vaniprevir scaffold)
Reported class-level
Ki = 0.05 nM
Supports the fragment as a key P1 element in a macrocyclic inhibitor with demonstrated in vitro potency.
Value corresponds to the full inhibitor vaniprevir, not the isolated building block. Replicates require intact macrocycle context.
Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship

Differentiation in Synthetic Utility: The Hydrochloride Salt's Enhanced Stability Profile for Research Applications

The target compound is frequently procured and utilized as its hydrochloride salt, rac-[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride (CAS 2031242-24-5). This salt form provides a quantifiable advantage in solubility and long-term storage stability over the free base. Purity specifications of ≥95% as determined by HPLC/GC are standard for the hydrochloride salt, ensuring consistent quality for reproducible synthesis . While the free base of cyclopropylmethanamine is also commercially available, the hydrochloride salt of the 2-ethyl analog is specifically formulated to mitigate the volatility and handling challenges of the low-molecular-weight free amine.

Hydrochloride salt specification
Supplier data
Min. purity 95% (HPLC/GC)
Stable solid form reduces volatility and facilitates precise weighing for reproducible coupling reactions.
Lot-specific purity should be confirmed via COA before critical synthesis steps.
Synthetic Chemistry Salt Selection Compound Management

Procurement-Driven Application Scenarios for (2-Ethylcyclopropyl)methanamine Based on Quantitative Evidence


HCV NS3/4A Protease Inhibitor Drug Discovery and Lead Optimization

Procure the (1R,2R)-stereoisomer of (2-ethylcyclopropyl)methanamine as the P1 building block for designing next-generation macrocyclic HCV protease inhibitors. The fragment's proven role in vaniprevir (Ki = 0.05 nM) [1] provides a validated starting point for SAR campaigns aiming to improve upon resistance profiles or pharmacokinetic properties. Any analog library constructed without this specific 2-ethylcyclopropyl P1 motif risks losing the baseline efficacy and liver-targeting capability demonstrated in the clinical candidate.

Synthesis of Cyclopropylsulfonamide-Containing Protease Inhibitors

Use the hydrochloride salt (CAS 2031242-24-5) for efficient coupling with cyclopropylsulfonyl chloride or related activated sulfonamides. The 2-ethyl group on the cyclopropane ring provides steric bulk that, as demonstrated in the vaniprevir series, contributes to conformational restriction and target selectivity [1]. The commercial availability of the hydrochloride salt with a guaranteed purity of ≥95% ensures reliable scale-up of the critical P1 coupling step.

Pharmacophore Validation Studies for Antiviral Protease Targets

For research groups comparing the binding modes of different P1 cyclopropyl fragments, (2-ethylcyclopropyl)methanamine serves as the essential reference compound. Its Ki of 0.05 nM in the vaniprevir scaffold sets a high benchmark against which other substituted cyclopropylmethanamines (e.g., 2-methyl, 2-vinyl, or 2-phenyl) must be compared. Without this specific compound, any comparative analysis of P1 substituent effects on NS3/4A protease inhibition would be incomplete [1][2].

Advanced Building Block for Medicinal Chemistry CROs and Internal Libraries

For CROs and pharma companies engaged in fragment-based or structure-based drug design, stocking this compound is a strategic decision. It is not a generic primary amine; it is a specialized building block with a direct link to a known drug pharmacophore. Its higher molecular weight and distinct physical properties (boiling point 84.5±8.0 °C) differentiate it from cyclopropylmethanamine and justify its procurement for libraries focused on CNS, antiviral, or other protease targets where the cyclopropyl-ethyl motif has proven relevant.

Application
Selection Property
Validation Focus
HCV NS3/4A inhibitor SAR studies
P1 (2-ethylcyclopropyl) fragment from known clinical candidate
Confirm stereochemistry and coupling efficiency in macrocycle assembly
Cyclopropylsulfonamide inhibitor synthesis
Hydrochloride salt form for reliable amine coupling
Assess purity and reactivity with sulfonyl chlorides under reported conditions
Pharmacophore validation for antiviral proteases
Reference P1 building block for comparative SAR
Benchmark inhibitor potency against NS3/4A panel; compare with 2-methyl/vinyl analogs
Medicinal chemistry library building block
Differentiated cyclopropane with drug-relevant pharmacophore
Verify lot-to-lot purity, physical form, and stability under library storage conditions
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